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Introduction

In filamentous fungi, the selective utilization of carbon sources is a critical survival mechanism
governed by Carbon Catabolite Repression (CCR).[1][2] This process ensures that fungi
preferentially metabolize energy-efficient carbon sources, such as glucose, over less favorable
ones.[1] At the heart of CCR lies the creA gene, which encodes a C2H2 zinc finger transcription
factor that acts as a wide-domain repressor.[3][4][5] The CreA protein binds to promoter
regions of genes involved in the metabolism of alternative carbon sources, effectively
repressing their transcription when a preferred source like glucose is available.[1][6] Given its
central role in carbon metabolism, the precise quantification of creA gene expression is
paramount for researchers in fungal biotechnology, drug development, and fundamental
biology.

This application note provides a comprehensive set of protocols for the quantification of creA
gene expression in the model filamentous fungus Aspergillus nidulans using quantitative
reverse transcription PCR (gRT-PCR). This sensitive and specific technique allows for the
accurate measurement of mMRNA levels, providing insights into the transcriptional regulation of
creA under various experimental conditions. The protocols detailed herein cover fungal culture,
RNA extraction, cDNA synthesis, gRT-PCR setup, and data analysis using the comparative CT
(AACT) method.
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Signaling Pathway and Experimental Workflow

The expression of the creA gene is tightly regulated at the transcriptional level in response to
the availability of different carbon sources. The presence of glucose typically leads to a
transient increase in creA mRNA levels, followed by a downregulation, which is part of a
negative feedback loop involving CreA itself.[4] This intricate regulation is a key aspect of the
CCR pathway.
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Caption: The CreA-mediated carbon catabolite repression pathway.

The following diagram outlines the complete experimental workflow for quantifying creA gene
expression using qRT-PCR.
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Caption: Experimental workflow for quantifying creA gene expression.
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Experimental Protocols
Protocol 1: Fungal Culture and Mycelium Harvesting

« Inoculation: Inoculate spores of Aspergillus nidulans into liquid minimal medium
supplemented with a specific carbon source (e.g., 1% glucose for repressing conditions or
1% xylose for derepressing conditions).

e Incubation: Incubate the cultures at 37°C with shaking (e.g., 200 rpm) for a specified period
(e.g., 16-24 hours) to allow for mycelial growth.

e Harvesting: Harvest the mycelia by vacuum filtration using a Blchner funnel and filter paper.

e Washing: Wash the mycelial mat with sterile, nuclease-free water to remove any remaining
medium.

» Drying and Storage: Gently blot the mycelia dry with sterile paper towels, immediately freeze
in liquid nitrogen, and store at -80°C until RNA extraction.

Protocol 2: Total RNA Extraction from Fungal Mycelia

This protocol is based on a TRIzol-based method, which is effective for obtaining high-quality
RNA from fungal samples.

Homogenization: Grind the frozen mycelia to a fine powder in a liquid nitrogen-cooled mortar
and pestle.

e Lysis: Add 1 mL of TRIzol reagent per 50-100 mg of powdered mycelia and continue grinding
until the mixture thaws.

o Phase Separation: Transfer the homogenate to a microcentrifuge tube, incubate at room
temperature for 5 minutes, and then add 0.2 mL of chloroform. Shake the tube vigorously for
15 seconds and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15
minutes at 4°C.

e RNA Precipitation: Transfer the upper aqueous phase to a new tube and precipitate the RNA
by adding 0.5 mL of isopropanol. Incubate at room temperature for 10 minutes and then
centrifuge at 12,000 x g for 10 minutes at 4°C.
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* RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

e Resuspension: Air-dry the RNA pellet for 5-10 minutes and resuspend in an appropriate
volume (e.g., 30-50 uL) of nuclease-free water.

o DNase Treatment: To remove any contaminating genomic DNA, treat the RNA sample with a
DNase | kit according to the manufacturer's instructions.

e RNA Quality and Quantity Assessment: Determine the concentration and purity of the RNA
using a spectrophotometer (an A260/A280 ratio of ~2.0 is considered pure). Assess RNA
integrity by running an aliquot on a 1% agarose gel to visualize the ribosomal RNA bands.

Protocol 3: First-Strand cDNA Synthesis

o Reaction Setup: In a nuclease-free PCR tube, combine the following components:

o

Total RNA: 1 ug

[e]

Oligo(dT)18 Primer (10 puM): 1 pL

o

Random Hexamer Primers (10 uM): 1 pL

[¢]

Nuclease-free water: to a final volume of 13 uL

o Denaturation and Annealing: Gently mix, centrifuge briefly, and incubate at 65°C for 5
minutes, then place on ice for at least 1 minute.

e Reverse Transcription Mix: Prepare a master mix containing:

[e]

5X Reaction Buffer: 4 pL

o

10 mM dNTP Mix: 2 pL

[¢]

RNase Inhibitor (40 U/uL): 0.5 pL

[¢]

Reverse Transcriptase (e.g., M-MuLV or equivalent): 0.5 uL
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» Reverse Transcription Reaction: Add 7 pL of the reverse transcription mix to the denatured

RNA/primer mix. The final reaction volume is 20 L.

 Incubation: Incubate the reaction at 42°C for 60 minutes, followed by inactivation of the

enzyme at 70°C for 10 minutes.

o Storage: The synthesized cDNA can be stored at -20°C until use in qRT-PCR.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR)

This protocol utilizes a SYBR Green-based detection method.

« Primer Design and Validation: It is crucial to use validated primers for accurate gRT-PCR.

The following primers are recommended for Aspergillus nidulans:

Gene Target

Primer Name

Sequence (5' - 3') Amplicon Size (bp)

GCTCTCTACCACTC
creA creA F 152
CCAAGACC
GTTGAGGTCGATCT
creA R
CGTAGTCG
) AAGGAGGAGCTGG
benA (B-tubulin) benA F 168
AGATCGT
TGAGGAAGGTGGA
benA_R
GTAGGAG
) GCTGGTTTCGCTGG
actA (Actin) actA_F 145
AGATGAT
GGTGGTTACGGATG
actA_R
GGAAGAA

Note: The creA primers were designed using NCBI's Primer-BLAST tool with the Aspergillus

nidulanscreA gene sequence (GenBank accession M64559) as the template. The benA and

actA primers are commonly used and validated reference gene primers for Aspergillus

nidulans.
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e gRT-PCR Reaction Setup: Prepare the following reaction mix on ice in a total volume of 20
UL per reaction. It is recommended to prepare a master mix for multiple reactions to ensure
consistency.

Component Volume Final Concentration

2X SYBR Green gPCR Master

Mix 10 pL 1X
Forward Primer (10 uM) 0.5 uL 250 nM
Reverse Primer (10 uM) 0.5 uL 250 nM
cDNA Template (diluted 1:10) 2 uL ~10-50 ng
Nuclease-free water 7 pL -

e gRT-PCR Cycling Conditions: The following cycling parameters are a general guideline and
may need to be optimized for specific real-time PCR instruments.

Step Temperature (°C) Time Cycles
Initial Denaturation 95 10 minutes 1
Denaturation 95 15 seconds 40
Annealing/Extension 60 60 seconds

Melt Curve Analysis 65-95 Incremental 1

Data Presentation and Analysis

The relative quantification of creA gene expression can be calculated using the comparative CT
(AACT) method. This method normalizes the expression of the target gene (creA) to one or
more reference genes (benA and actA) and compares the expression in a test condition to a
control condition.

Data Analysis Workflow

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1174801?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Raw CT Values
(creA, benA, actA)

1. Calculate ACT
(CT_creA- CT_ref)

l

2. Calculate Average ACT for Control Group

3. Calculate AACT
(ACT_sample - Avg_ACT _control)

4. Calculate Fold Change
(27-AACT)

@ creA Gene Ex@

Click to download full resolution via product page

Caption: Data analysis workflow using the delta-delta Ct method.

Example Data and Calculation

The following table illustrates how to calculate the relative expression of creA in a "Test
Condition"” (e.g., glucose) compared to a "Control Condition” (e.g., xylose), using benA as the
reference gene.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b1174801?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1174801?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

ACT
. Target Referenc CT
Sample Condition CT (creA) (CTcreA -
Gene e Gene (benA)
CTbenA)
1 Control creA 24.5 benA 21.2 3.3
2 Control creA 24.7 benA 21.3 3.4
3 Control creA 24.6 benA 21.1 3.5
Avg.
g 3.4
Control
4 Test creA 22.1 benA 21.4 0.7
5 Test creA 22.3 benA 21.2 1.1
6 Test creA 22.2 benA 21.3 0.9

Calculation of AACT and Fold Change:

Average ACT for Control Group: 3.4

ACT for Test Sample 4: 0.7

AACT for Test Sample 4: ACT (Test) - Average ACT (Control) =0.7 - 3.4 =-2.7

Fold Change for Test Sample 4: 2-AACT = 2-(-2.7) = 22.7 = 6.5

This indicates an approximately 6.5-fold increase in creA expression in the test condition

compared to the control condition for this sample.

The final quantitative data should be summarized in a clear and structured table for easy

comparison.
. Average ACT (x Fold Change (2/-
Condition Average AACT
SD) AACT)
Control 34+01 0 1
Test 0.9+0.2 -2.5 5.7
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Conclusion

The protocols and guidelines presented in this application note provide a robust framework for
the accurate and reproducible quantification of creA gene expression in Aspergillus nidulans
using gRT-PCR. By carefully following these methodologies, researchers can gain valuable
insights into the regulation of carbon metabolism in filamentous fungi, which has significant
implications for various fields, including industrial biotechnology and the development of novel
antifungal strategies. The use of validated primers and appropriate data analysis methods, as
detailed here, is essential for obtaining reliable and meaningful results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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